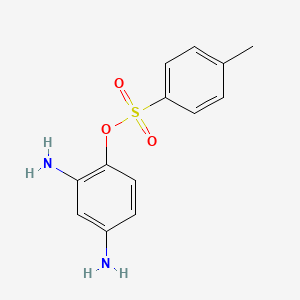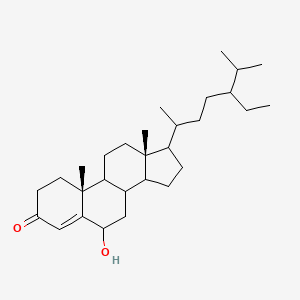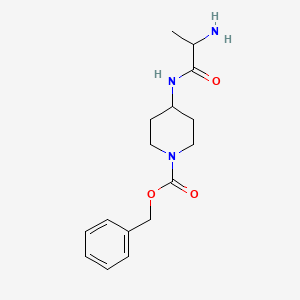![molecular formula C19H14F6O6S2 B14780614 (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)
(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is a complex organic compound known for its unique structural properties and reactivity. This compound features a spirobi[indene] core with two trifluoromethanesulfonate groups attached, making it a potent electrophile in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) typically involves the reaction of a spirobi[indene] derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution reactions.
Acylation: It can act as a catalyst in acylation reactions, facilitating the formation of C-O and C-C bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or acetonitrile under mild conditions to prevent decomposition .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would yield an amide .
科学研究应用
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:
作用机制
The mechanism of action of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) involves its role as a strong electrophile. The trifluoromethanesulfonate groups enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and acylation reactions .
相似化合物的比较
Similar Compounds
®-1,1’-Bi-2-naphthol bis(trifluoromethanesulfonate): Similar in structure but with a naphthol core instead of a spirobi[indene] core.
Diisopropylsilyl bis(trifluoromethanesulfonate): Contains a silyl group instead of an indene core.
Uniqueness
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is unique due to its spirobi[indene] core, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
属性
分子式 |
C19H14F6O6S2 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC 名称 |
[5'-(trifluoromethylsulfonyloxy)-3,3'-spirobi[1,2-dihydroindene]-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H14F6O6S2/c20-18(21,22)32(26,27)30-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(10-16(12)17)31-33(28,29)19(23,24)25/h1-4,9-10H,5-8H2 |
InChI 键 |
GBLMAHGUMIHYSB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC3=C2C=C(C=C3)OS(=O)(=O)C(F)(F)F)C4=C1C=CC(=C4)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


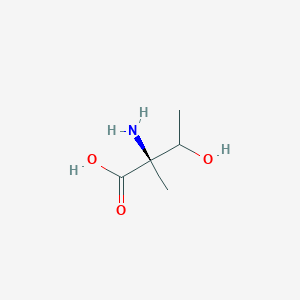
![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
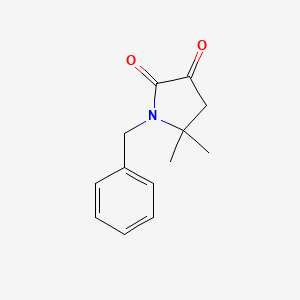
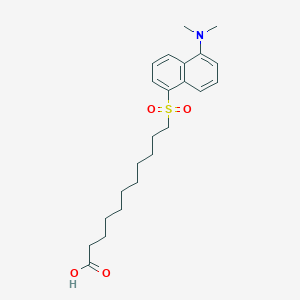
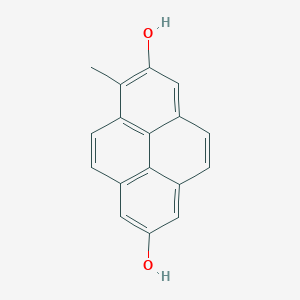
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
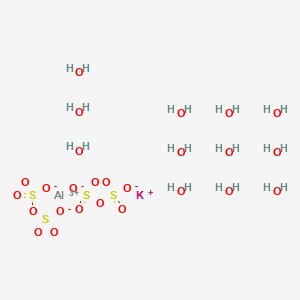
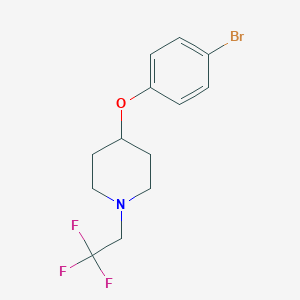
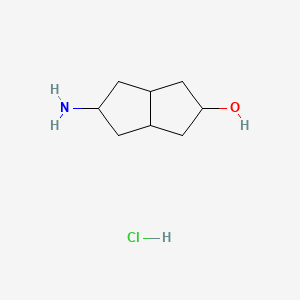
![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate](/img/structure/B14780598.png)
